N,N-Diethylglycine mesityl ester hydrochloride
Description
Properties
CAS No. |
2014-32-6 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2,4,6-trimethylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)10-14(17)18-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3;1H |
InChI Key |
OCEPJLPTHYPDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
Scientific Research Applications
N,N-Diethylglycine mesityl ester hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: In drug discovery and development processes, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
N,N-Diethylglycine mesityl ester hydrochloride is similar to other N-substituted glycine derivatives, such as N,N-dimethylglycine and N-methylglycine (sarcosine). its unique mesityl ester group and hydrochloride salt form distinguish it from these compounds. The presence of the mesityl group enhances its reactivity and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
Table 1: Key Properties of Glycine Ester Derivatives
Key Findings :
- Mesityl vs. Phenyl Esters : The mesityl group’s steric bulk likely enhances stability against enzymatic or chemical hydrolysis compared to less hindered esters like the phenyl group in Propacetamol. This aligns with observations in graphene quantum dots functionalized with mesityl groups, where steric effects prevent π–π stacking .
- Toxicity : N,N-Dimethylglycine hydrochloride exhibits Category 5 acute oral toxicity (LD₅₀ > 2000 mg/kg), suggesting that N,N-diethyl analogs may share similar low acute toxicity profiles .
- Pharmaceutical Relevance : Propacetamol’s discontinuation due to adverse effects highlights the critical role of ester group selection in prodrug design .
Functional Group Variations: Ethyl vs. Methyl Esters
Table 2: Comparison of Glycine Ester Hydrochlorides
Key Findings :
- Solubility : Methyl and ethyl esters (e.g., N,N-Dimethylglycine methyl ester) exhibit higher water solubility compared to bulky mesityl esters, which are likely lipophilic .
- Synthetic Utility : Ethyl esters like glycine ethyl ester HCl are widely used as intermediates in peptide synthesis but require careful handling due to hydrolysis sensitivity .
Biological Activity
N,N-Diethylglycine mesityl ester hydrochloride is a synthetic compound derived from diethylglycine, a non-proteinogenic amino acid. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure that includes a diethylglycine moiety and a mesityl ester group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Chemical Formula: C₁₁H₁₅ClN₂O₂
Molecular Weight: 232.71 g/mol
Melting Point: 190 °C (decomposes)
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various pathogenic microorganisms revealed that the compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 12.5 µg/mL |
| Aspergillus niger | 6 µg/mL |
This suggests that the compound could be a candidate for developing antifungal agents, especially in cases where traditional therapies fail.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascitic Carcinoma (EAC) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| DLA | 25 |
| EAC | 30 |
The results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with fungal infections treated with this compound showed a significant reduction in infection rates compared to standard antifungal treatments.
- Antitumor Activity Assessment : A laboratory study evaluated the effects of the compound on tumor growth in vivo using mouse models. Results indicated a marked reduction in tumor size and weight after treatment with the compound over a period of two weeks.
Q & A
Q. What are the key steps for synthesizing N,N-Diethylglycine mesityl ester hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of N,N-Diethylglycine with mesityl alcohol, followed by hydrochloric acid salt formation. Critical steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during esterification .
- Activation of the carboxyl group : Employ carbodiimides (e.g., EDC) or thionyl chloride to enhance reactivity .
- Acidification : Treat the ester intermediate with HCl in anhydrous conditions to form the hydrochloride salt .
Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of mesityl alcohol to N,N-Diethylglycine) and use dry solvents to minimize hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of mesityl (2,4,6-trimethylphenyl) protons (δ 2.2–2.4 ppm for methyl groups) and ethyl groups (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm .
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ expected at ~310 m/z) and isotopic patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). The compound is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability tests indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How does the mesityl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The mesityl group’s steric bulk reduces nucleophilic substitution rates but enhances stability against enzymatic degradation. For example:
- Kinetic Studies : Compare reaction rates with phenyl or methyl esters. Mesityl esters show 3–5× slower hydrolysis in aqueous buffers (pH 7.4, 37°C) .
- Applications : Use in solid-phase peptide synthesis (SPPS) to minimize racemization during activation .
Design experiments using fluorescence quenching or LC-MS to track intermediate formation .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Address via:
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., compare hydrochloride salt vs. free base) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and phase transitions under controlled humidity .
- Solubility Screening : Use standardized buffers (e.g., PBS, pH 7.4) and quantify dissolved compound via UV-Vis spectroscopy (λ = 260 nm) .
Q. Can isotopic labeling of this compound enhance metabolic tracking in pharmacological studies?
- Methodological Answer : Yes. Labeling strategies include:
- ¹³C or ²H Isotopes : Introduce at the ethyl or glycine backbone via labeled starting materials (e.g., ¹³C-ethanol or ²H₃-acetic acid) .
- Applications : Use LC-MS/MS to trace metabolites in liver microsomes or plasma. For example, ¹⁵N-labeled analogs enable quantification of hydrolyzed glycine derivatives .
Validate labeling efficiency (>95%) via isotopic abundance analysis .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Required PPE includes:
- Gloves : Nitrile or neoprene (tested against HCl penetration; ASTM D6978 standard) .
- Eye/Face Protection : Goggles and face shields to prevent splashes .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or dissolution .
Emergency protocols: Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
